2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “2,5-dichloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C18H16Cl2N2O2S2 . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions depending on the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Gastroprotective Properties
The study of similar compounds, such as ebrotidine, highlights potential gastroprotective applications. Ebrotidine demonstrates the ability to enhance the synthesis and secretion of mucus in the stomach, which could suggest that compounds with similar structural features might also exhibit beneficial effects in treating ulcer disease or enhancing gastric mucosal repair (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Persistence and Toxicity
Research on parabens, which share some functional similarities with the target compound, sheds light on the environmental impact, including their persistence in aquatic environments and potential as weak endocrine disruptors. This suggests the importance of studying similar compounds for their environmental behavior and impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Metabolism of Halogenated Compounds
The metabolism of chlorinated ethylenes, which might be structurally related to the compound , involves the formation of chloroethylene epoxides as intermediate products. Understanding the metabolic pathways of such compounds can provide insights into their toxicity, potential health risks, and mechanisms of action (Leibman & Ortiz, 1977).
Synthesis and Applications in Organic Chemistry
The synthetic utilities of o-phenylenediamines for producing various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines, demonstrate the rich chemical reactivity and potential applications of related sulfonamide compounds in drug development and organic synthesis (Ibrahim, 2011).
Corrosion Inhibition
Tolyltriazole, a compound with some similarity in application, is used as a corrosion inhibitor for copper and brass. This suggests potential research avenues into the use of similar compounds for protecting metals from corrosion, which is of significant interest in industrial applications (Walker, 1976).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body . They can also exhibit analgesic and anti-inflammatory activities, potentially by inhibiting the production of certain chemicals in the body that cause inflammation and pain .
Biochemical Pathways
These could include pathways involved in inflammation, pain perception, microbial growth, and potentially even cancer progression .
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may be well-absorbed and distributed in the body, but further studies are needed to confirm this.
Result of Action
These could include reducing inflammation, relieving pain, inhibiting the growth of microbes, and potentially even inhibiting the growth of cancer cells .
properties
IUPAC Name |
2,5-dichloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S2/c1-12-3-2-4-13(9-12)18-22-15(11-25-18)7-8-21-26(23,24)17-10-14(19)5-6-16(17)20/h2-6,9-11,21H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQJJLQANCGQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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